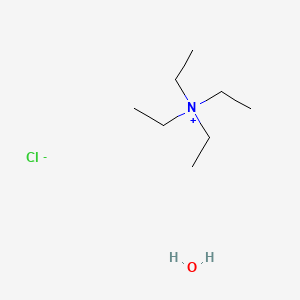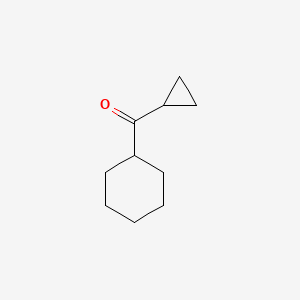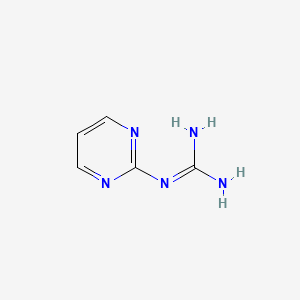
Tetraethylammonium chloride hydrate
概要
説明
Tetraethylammonium chloride (TEAC) is a quaternary ammonium compound with the chemical formula [N(CH2CH3)4]+Cl− . It is a hygroscopic, colorless, crystalline solid . It has been used as the source of tetraethylammonium ions in pharmacological and physiological studies, but is also used in organic chemical synthesis .
Synthesis Analysis
TEAC is produced by alkylation of triethylamine with ethyl chloride . It exists as either of two stable hydrates, the monohydrate and tetrahydrate .Molecular Structure Analysis
The molecular formula of Tetraethylammonium chloride is [N(CH2CH3)4]Cl . The molecular weight is 165.70 g/mol .Chemical Reactions Analysis
TEAC blocks K+ channels non-specifically . In rat aorta rings, tetraethylammonium inhibits relaxation induced by peroxynitrite .Physical And Chemical Properties Analysis
Tetraethylammonium chloride is a colorless deliquescent crystalline solid . It is highly soluble in water . The density is 1.08 g/cm3 . The melting point is 360 °C for the tetrahydrate .科学的研究の応用
1. Structure and Hydration Studies
Tetraethylammonium chloride has been studied for its structural properties in aqueous solutions. Research by Jerie et al. (1999) used compressibility, density measurements, and positron annihilation methods to investigate its structure. The study found evidence of cage-like hydrates in the liquid phase and discussed the competition among different hydrates of tetraethylammonium cations and hydration of chloride anions (Jerie et al., 1999).
2. Hydrogen Bonding and IR Spectra
Harmon et al. (1990) explored the IR spectra-structure correlations for tetraethylammonium chloride hydrates. The research found correlations between IR spectra and the crystal structure of these hydrates, providing insights into the planar cluster formation within these compounds (Harmon et al., 1990).
3. Lattice Energies and Hydration Thermodynamics
Boyd (1969) calculated the lattice energies and hydration enthalpies of tetraethylammonium chloride, contributing to the understanding of its hydration thermodynamics. This research is crucial for understanding the interactions of these compounds in different states (Boyd, 1969).
4. Application in Air Conditioning Systems
Mohammadi (2021) investigated the application of tetraethylammonium chloride in air conditioning systems. The study focused on methane hydrate formation rates in the presence of tetraethylammonium chloride, highlighting its potential use in energy storage and transfer systems (Mohammadi, 2021).
5. Thermodynamics and Crystallographic Properties
Oshima et al. (2020) studied the thermodynamic and crystallographic properties of tetraethylammonium chloride hydrates. This research provided insights into the stability and structure of these hydrates, which is essential for their application in various scientific fields (Oshima et al., 2020).
作用機序
Safety and Hazards
将来の方向性
Tetraethylammonium is commonly used to block potassium channels . It can physically enter the pore and block the channel . Additionally, TEA either imitates or antagonizes the actions of choline and acetylcholine, two other quaternary ammonium ions . It is used for inhibition of peroxynitrite induced relaxation in rat aorta rings and as a pharmacological blocker of K+ current and Ca2+ induced K+ current in antennal lobe neurons .
特性
IUPAC Name |
tetraethylazanium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALLTGJPWMIDPC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583384 | |
| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68696-18-4 | |
| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the interactions of tetraethylammonium chloride hydrate with water molecules?
A1: While the provided abstracts don't delve into the specific applications of this compound, one study focuses on its interactions with water molecules. The paper titled "Hydrogen bonding. 11. Infrared study of the water-chloride ion cluster in this compound" [] likely explores the hydrogen bonding interactions between the chloride ion in this compound and water molecules. This suggests the compound's potential use in systems involving aqueous solutions, where understanding these interactions is crucial.
Q2: What are some potential applications of this compound based on its characteristics?
A2: The provided abstracts hint at potential applications based on the compound's properties. For instance, the study on the water-chloride ion cluster [] suggests its relevance in understanding solvation processes and electrolyte behavior in solutions. While not directly addressed in the abstracts, tetraethylammonium salts, including the chloride hydrate, are often used in research as phase-transfer catalysts due to their ability to facilitate reactions between aqueous and organic phases.
Q3: Are there any studies exploring the use of this compound in material science or catalysis?
A3: While the provided abstracts don't directly investigate these applications, one paper, "Selective removal and inactivation of bacteria by nanoparticle composites prepared by surface modification of montmorillonite with quaternary ammonium compounds" [], explores the antibacterial properties of quaternary ammonium compounds. Tetraethylammonium chloride falls under the category of quaternary ammonium compounds. This suggests potential applications in areas like antibacterial surface coatings or water treatment, though further research is needed to confirm its effectiveness in these specific contexts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















